6-tert-butyl-N-(3,5-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
Description
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in various fields, including medicinal chemistry and materials science. This compound, in particular, is characterized by its unique structural features, which include a benzenesulfonyl group, a tert-butyl group, and a dimethylphenyl group, all attached to a benzoxazine core.
Properties
Molecular Formula |
C27H30N2O4S |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-6-tert-butyl-N-(3,5-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C27H30N2O4S/c1-18-13-19(2)15-21(14-18)28-26(30)25-17-29(34(31,32)22-9-7-6-8-10-22)23-16-20(27(3,4)5)11-12-24(23)33-25/h6-16,25H,17H2,1-5H3,(H,28,30) |
InChI Key |
ROEZXTHFPSRTFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CN(C3=C(O2)C=CC(=C3)C(C)(C)C)S(=O)(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonation reactions using reagents like benzenesulfonyl chloride.
Attachment of the Tert-Butyl Group: This can be done via alkylation reactions using tert-butyl halides.
Incorporation of the Dimethylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The benzoxazine core makes it suitable for the development of advanced polymers and resins with high thermal stability and mechanical strength.
Biological Studies: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its complex structure.
Industrial Applications: The compound’s unique properties make it useful in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes. The tert-butyl and dimethylphenyl groups can enhance the compound’s binding affinity and specificity for its targets. The benzoxazine core can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar compounds to 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives with varying substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. For example:
4-(BENZENESULFONYL)-6-TERT-BUTYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Lacks the dimethylphenyl group, which may affect its binding affinity and specificity.
4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(PHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Contains a phenyl group instead of a dimethylphenyl group, which may alter its chemical reactivity and biological activity.
The uniqueness of 4-(BENZENESULFONYL)-6-TERT-BUTYL-N-(3,5-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
